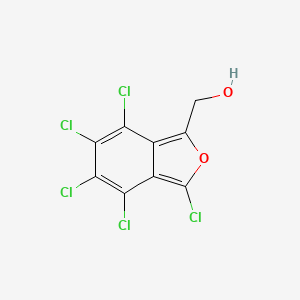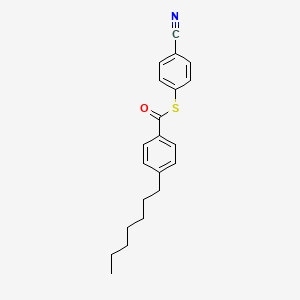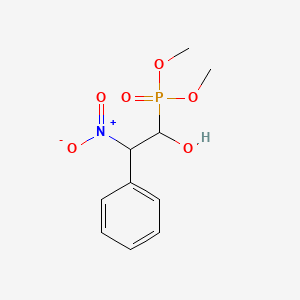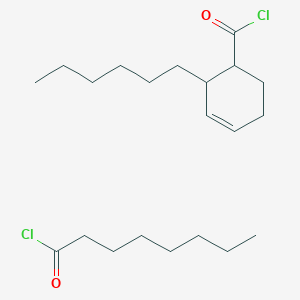
(3S)-1,3,5-Trihydroxypentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,3,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by three hydroxyl groups (-OH) attached to a pentanone backbone, making it a polyol. Its unique structure and properties make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3,5-Trihydroxypentan-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a keto ester, using specific enzymes or chemical catalysts. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes, which are preferred for their efficiency and sustainability. The use of engineered bacteria or yeast strains to produce the necessary enzymes for the reduction reactions is a common practice. These biocatalysts are then used in large-scale reactors to convert the precursor compounds into the desired product under controlled conditions.
化学反应分析
Types of Reactions
(3S)-1,3,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentan-2,3,5-trione, while reduction can produce 1,3,5-pentanetriol.
科学研究应用
(3S)-1,3,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (3S)-1,3,5-Trihydroxypentan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates.
相似化合物的比较
(3S)-1,3,5-Trihydroxypentan-2-one can be compared with other polyols and chiral molecules:
Similar Compounds: Examples include 1,2,3-trihydroxypropane (glycerol) and 1,2,3,4-tetrahydroxybutane (erythritol).
Uniqueness: The presence of three hydroxyl groups and a chiral center makes this compound unique in its reactivity and applications. Unlike glycerol, which has a simpler structure, this compound offers more complexity for synthetic applications.
属性
CAS 编号 |
64307-91-1 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
(3S)-1,3,5-trihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h4,6-8H,1-3H2/t4-/m0/s1 |
InChI 键 |
XAEITTHXTQNINA-BYPYZUCNSA-N |
手性 SMILES |
C(CO)[C@@H](C(=O)CO)O |
规范 SMILES |
C(CO)C(C(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)












![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
